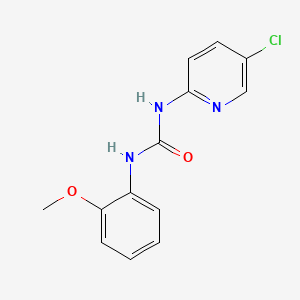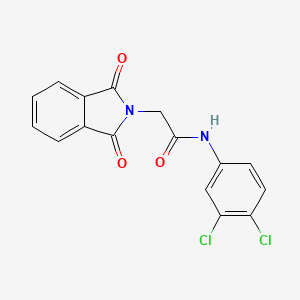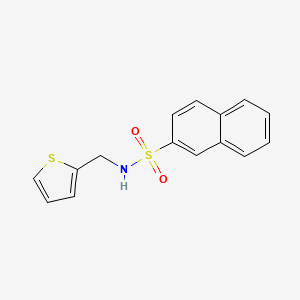
N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea, also known as Pyridaben, is a chemical compound that belongs to the class of pyridinecarboxamides. It is a potent insecticide that is widely used in agriculture to control mites and other pests. Pyridaben has a unique mechanism of action that makes it highly effective against a wide range of pests.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea has a unique mechanism of action that makes it highly effective against pests. It inhibits the activity of mitochondrial complex I, which is essential for energy production in cells. This leads to a decrease in ATP production, which ultimately leads to the death of the pest.
Biochemical and Physiological Effects
N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea has been shown to have a low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and bees. N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea has a moderate persistence in soil and water, which can lead to long-term effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea has several advantages for laboratory experiments. It is highly effective against pests, has a unique mechanism of action, and has a high selectivity for pests. However, N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea can be expensive and may not be readily available in some regions.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea. One area of research is the development of new formulations that can improve the efficacy and persistence of the compound. Another area of research is the study of the environmental effects of N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea and its potential impact on non-target organisms. Finally, the development of new insecticides that target different aspects of pest physiology could lead to the discovery of new compounds that are more effective and less harmful to the environment.
Conclusion
N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea is a potent insecticide that has a unique mechanism of action and a high selectivity for pests. It has been extensively studied for its insecticidal properties and has several advantages for laboratory experiments. However, N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea can be expensive and may have long-term effects on the environment. Further research is needed to improve the efficacy and safety of N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea and to develop new insecticides that are more effective and less harmful to the environment.
Méthodes De Synthèse
N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea can be synthesized by reacting 5-chloro-2-picoline with 2-methoxyphenyl isocyanate in the presence of a base. The reaction yields N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including spider mites, whiteflies, and thrips. N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea has been shown to have a high selectivity for pests, which makes it an attractive alternative to broad-spectrum insecticides.
Propriétés
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-11-5-3-2-4-10(11)16-13(18)17-12-7-6-9(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSREMXCUGUVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)-3-(2-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5886721.png)






![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5886772.png)


![ethyl 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5886792.png)
![3-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5886793.png)

